molecular formula C20H15NO2 B186303 Bis(4-formylphenyl)phenylamine CAS No. 53566-95-3

Bis(4-formylphenyl)phenylamine

Cat. No.: B186303
CAS No.: 53566-95-3
M. Wt: 301.3 g/mol
InChI Key: DOUAFMIJGIUWJX-UHFFFAOYSA-N
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Description

Bis(4-formylphenyl)phenylamine, also known as 4,4’-Diformyltriphenylamine or N,N-Bis(4-formylphenyl)aniline , is a chemical compound with the molecular formula C20H15NO2 . It is a white to light yellow to green powder or crystal .


Molecular Structure Analysis

The molecular weight of this compound is 301.34 . The SMILES string representation of its structure is [H]C(=O)c1ccc(cc1)N(c2ccccc2)c3ccc(cc3)C([H])=O .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 140.0 to 145.0 °C . It is soluble in toluene .

Scientific Research Applications

Metal Complex Formation

Bis(4-formylphenyl)phenylamine and its derivatives show remarkable properties in forming metal complexes. For instance, Bis(diphenylphosphino)phenylamine, a related compound, can be selectively oxidized to form monooxidized thioyl or selenoyl products. These act as bidentate chelate ligands towards metal complexes such as (CO)4M(LL) (M=Mo, W), CO(Cl)Rh(LL), and Cl2M(LL), (M=Pt, Pd) (Balakrishna et al., 1993).

Light-Emitting Applications

The compound has been used in the synthesis of polymers with light-emitting properties. A study demonstrated the synthesis of a bis-(4-trifluoromethanesulfonyloxyphenyl)phenylamine monomer, which, when polymerized, emitted intense blue color under ultraviolet light, indicating potential use in electroluminescent devices (Zengin et al., 2007).

Materials Chemistry

A practical and efficient synthesis method for tris(4-formylphenyl)amine, a key building block in materials chemistry, has been developed. This compound is significant for its role in creating various materials with unique properties (Mallegol et al., 2005).

Electrochromic Devices

This compound derivatives have been explored for use in electrochromic devices. Their incorporation into these devices has demonstrated high coloration efficiency and electrochemical stability, indicating their potential in creating visually dynamic materials (Wu et al., 2019).

Antioxidant Properties

Some derivatives of this compound, such as bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, have shown potential as potent inhibitors and antioxidants. These properties are particularly relevant in the context of their use in various industries (Sokolove et al., 1986).

Semiconductors for Optoelectronic Applications

Triphenylamine-based oligomeric Schiff bases containing this compound have been synthesized and show promise as wide-band-gap semiconductors for optoelectronic applications. Their high solubility, thermal stability, and photoluminescent properties make them suitable for such applications (Sobarzo et al., 2019).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and tested for antimicrobial and antifungal activity. This exploration into their biological activity highlights their potential in pharmaceutical applications (Linga goud et al., 2015).

Homogeneous Catalysis

Bis-phosphines derived from this compound have been utilized in studying hydroformylation reactions in homogeneous catalysis. This application demonstrates the compound's utility in facilitating complex chemical reactions (Zubiri et al., 2001).

Safety and Hazards

Bis(4-formylphenyl)phenylamine may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment (P273), wearing protective gloves (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .

Future Directions

Bis(4-formylphenyl)phenylamine is commonly used in the manufacturing process of dyes, pigments, and fluorescent brighteners . It is often used as an intermediate in the synthesis of polymers that are employed in organic light-emitting diodes (OLEDs) . This suggests that its future use may continue to be in the field of materials science, particularly in the development of new materials for electronic devices.

Properties

IUPAC Name

4-(N-(4-formylphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUAFMIJGIUWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356089
Record name Bis(4-formylphenyl)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53566-95-3
Record name Bis(4-formylphenyl)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(Phenylimino)bisbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 4,4'-Diformyltriphenylamine in materials science?

A1: 4,4'-Diformyltriphenylamine is primarily used as a monomer in polymerization reactions to create polyazomethines (also known as poly Schiff bases) [, , ]. These polymers are of great interest in materials science, particularly for optoelectronic applications, due to their semiconducting properties, good thermal stability, and interesting optical characteristics like photoluminescence [, , , ].

Q2: How does the structure of 4,4'-Diformyltriphenylamine contribute to the properties of the resulting polymers?

A2: The triphenylamine core in 4,4'-Diformyltriphenylamine provides good electron-donating properties []. When polymerized with various diamines, it forms conjugated systems that can transport charge effectively []. The two aldehyde groups (-CHO) readily react with diamines to form imine (–C=N–) linkages, creating the polymer backbone [, , ]. The properties of the final polymer can be fine-tuned by choosing different diamines, allowing for the modification of solubility, absorption, and emission characteristics [, ].

Q3: What is the significance of the band gap in these polymers, and how does 4,4'-Diformyltriphenylamine influence it?

A3: The band gap is a crucial factor determining the electronic and optical properties of semiconducting polymers. A smaller band gap generally translates to better conductivity and potential for applications like organic field-effect transistors (OFETs) [, ]. 4,4'-Diformyltriphenylamine, when incorporated into polyazomethines, can contribute to lowering the band gap due to its electron-rich nature and ability to extend the π-conjugation along the polymer backbone []. Researchers have observed that subtle variations in the diamine structure used alongside 4,4'-Diformyltriphenylamine can significantly impact the final polymer's band gap, highlighting the potential for fine-tuning these materials [].

Q4: Can you elaborate on the role of 4,4'-Diformyltriphenylamine in the development of organic field-effect transistors (OFETs)?

A4: 4,4'-Diformyltriphenylamine-based materials are being investigated for use in OFETs due to their semiconducting properties []. These organic semiconductors offer potential advantages over traditional silicon-based semiconductors, including flexibility, low-cost fabrication processes, and potential for large-area applications. 4,4'-Diformyltriphenylamine is used as a building block for synthesizing organic semiconductors with tailored properties like suitable energy levels and charge carrier mobility, which are crucial for efficient OFET performance [].

Q5: Are there any studies on the supramolecular interactions of 4,4'-Diformyltriphenylamine-based polymers?

A5: Yes, research indicates that the optical properties of polyazomethines incorporating 4,4'-Diformyltriphenylamine can be further modulated through supramolecular interactions []. Specifically, the imine groups in these polymers can engage in hydrogen bonding or protonation with dopant molecules like methanesulfonic acid, m-cresol, and p-chlorophenol []. These interactions can influence the electronic environment of the polymer chain, leading to changes in absorption and photoluminescence spectra []. This highlights the potential for fine-tuning the properties of these materials beyond simple structural modifications.

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